3-(4-Bromo-2-fluorophenyl)propanenitrile
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Overview
Description
3-(4-Bromo-2-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrFN and a molecular weight of 228.06 g/mol . It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanenitrile group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenyl)propanenitrile can be compared with other similar compounds such as:
3-(4-Chloro-2-fluorophenyl)propanenitrile: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromo-2-chlorophenyl)propanenitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromo-2-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGZPYAXQRPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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